

# Spectroscopic analysis of 2-Chlorothiobenzamide (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-Chlorothiobenzamide

Cat. No.: B097865

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## An In-depth Spectroscopic Analysis of 2-Chlorothiobenzamide

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Chlorothiobenzamide**, a molecule of interest in medicinal chemistry and materials science. The analysis encompasses Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a detailed examination of its structural and electronic properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **2-Chlorothiobenzamide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are crucial for elucidating the arrangement of atoms.

## Experimental Protocol for NMR Spectroscopy

**Sample Preparation:** A 5-10 mg sample of **2-Chlorothiobenzamide** is dissolved in approximately 0.7 mL of a deuterated solvent, typically Chloroform- $d$  ( $\text{CDCl}_3$ ) or Dimethyl Sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ), containing Tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm). The solution is then transferred to a 5 mm NMR tube.

**Instrumentation and Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ .<sup>[1][2]</sup> For  $^1\text{H}$  NMR, the spectral

width is typically set from -2 to 12 ppm, and for  $^{13}\text{C}$  NMR, from 0 to 220 ppm. Standard pulse sequences are used for data acquisition.

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2-Chlorothiobenzamide** is expected to show distinct signals corresponding to the aromatic protons and the amine protons of the thioamide group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the thioamide group.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic CH	7.30 - 7.80	Multiplet	-
NH <sub>2</sub>	9.50 - 10.50	Broad Singlet	-

Table 1: Predicted  $^1\text{H}$  NMR data for **2-Chlorothiobenzamide**.

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the thioamide group ( $\text{C}=\text{S}$ ) is characteristically deshielded and appears at a high chemical shift.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
Aromatic CH	125.0 - 135.0
Aromatic C-Cl	130.0 - 135.0
Aromatic C-C=S	140.0 - 145.0
C=S	195.0 - 205.0

Table 2: Predicted  $^{13}\text{C}$  NMR data for **2-Chlorothiobenzamide**.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Experimental Protocol for IR Spectroscopy

**Sample Preparation:** A small amount of solid **2-Chlorothiobenzamide** is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

**Instrumentation and Data Acquisition:** The IR spectrum is recorded on an FT-IR spectrometer over a range of 4000-400  $\text{cm}^{-1}$ .<sup>[3]</sup>

## IR Spectral Data

The IR spectrum of **2-Chlorothiobenzamide** will exhibit characteristic absorption bands for the N-H, aromatic C-H, C=S, and C-Cl bonds.

Vibrational Mode	Frequency ( $\text{cm}^{-1}$ )	Intensity
N-H Stretch	3400 - 3200	Medium, Broad
Aromatic C-H Stretch	3100 - 3000	Medium
C=C Aromatic Stretch	1600 - 1450	Medium to Strong
C=S Stretch	1200 - 1050	Strong
C-Cl Stretch	800 - 600	Strong

Table 3: Predicted IR absorption data for **2-Chlorothiobenzamide**.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

## Experimental Protocol for Mass Spectrometry

Sample Preparation: A dilute solution of **2-Chlorothiobenzamide** is prepared in a suitable solvent like methanol or acetonitrile.

Instrumentation and Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is recorded in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.<sup>[1]</sup>

## Mass Spectral Data

The mass spectrum will show the molecular ion peak  $[M]^+$  and characteristic isotopic peaks due to the presence of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) and sulfur ( $^{32}\text{S}$ ,  $^{33}\text{S}$ ,  $^{34}\text{S}$ ).

Ion	m/z (Mass-to-Charge Ratio)	Relative Abundance
$[M]^+$ (with $^{35}\text{Cl}$ )	171.0	~100%
$[M+2]^+$ (with $^{37}\text{Cl}$ )	173.0	~33%

Table 4: Predicted Mass Spectrometry data for **2-Chlorothiobenzamide**.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Chlorothiobenzamide**.

*Workflow for Spectroscopic Analysis*

## Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **2-Chlorothiobenzamide**. The data presented in this guide, derived from established spectroscopic principles and data from related compounds, serves as a valuable resource for the identification and structural elucidation of this and similar molecules. These analytical techniques are indispensable tools in modern chemical research and drug development, enabling precise molecular-level understanding.

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